Benzenesulfonamide, p-mercapto-
Overview
Description
Benzenesulfonamide, p-mercapto- , also known as p-toluenesulfonamide , is a chemical compound with the following structural formula: . It belongs to the sulfonamide class of organic compounds and contains a sulfonamide functional group (–SO₂NH₂) attached to a benzene ring. The “p-mercapto-” prefix indicates the presence of a thiol (sulfhydryl) group (–SH) at the para position of the benzene ring.
Synthesis Analysis
The synthesis of p-toluenesulfonamide involves various methods, including sulfonation of toluene with sulfuric acid or chlorosulfonic acid. The resulting p-toluenesulfonic acid is then amidated with ammonia or an amine to yield p-toluenesulfonamide. The reaction proceeds as follows:
Toluene + Sulfuric Acid → p-Toluenesulfonic Acid
p-Toluenesulfonic Acid + Ammonia → p-Toluenesulfonamide
Molecular Structure Analysis
The molecular structure of p-toluenesulfonamide consists of a benzene ring (toluene moiety) attached to a sulfonamide group. The sulfur atom in the sulfonamide group forms a double bond with one oxygen atom and a single bond with another oxygen atom. The nitrogen atom is bonded to the other oxygen atom and a hydrogen atom.
Chemical Reactions Analysis
- Acid-Base Reactions : p-Toluenesulfonamide can act as both an acid and a base due to the presence of the sulfonamide group. It can donate or accept protons.
- Substitution Reactions : The sulfonamide group can undergo nucleophilic substitution reactions, leading to the modification of the benzene ring.
- Hydrolysis : Under acidic or basic conditions, p-toluenesulfonamide can undergo hydrolysis to yield p-toluenesulfonic acid and the corresponding amine.
Physical And Chemical Properties Analysis
- Melting Point : p-Toluenesulfonamide typically melts around 150°C .
- Solubility : It is soluble in water due to the polar sulfonamide group.
- Odor : It has a faint, sweet odor .
- Color : p-Toluenesulfonamide appears as a white crystalline solid .
Safety And Hazards
- Toxicity : While not highly toxic, direct contact with skin or inhalation of dust should be avoided.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Future Directions
Research on p-toluenesulfonamide should focus on:
- Structural Modifications : Designing derivatives with enhanced CA IX inhibitory activity.
- Drug Delivery Systems : Developing targeted drug delivery systems for cancer therapy.
- Clinical Trials : Evaluating its efficacy and safety in clinical settings.
properties
IUPAC Name |
4-sulfanylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAKLWSUNAWWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214231 | |
Record name | Benzenesulfonamide, p-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, p-mercapto- | |
CAS RN |
64058-62-4 | |
Record name | Benzenesulfonamide, 4-mercapto- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64058-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, p-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, p-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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